N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(naphthalene-2-carbonyl)-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(20-14-13-18-9-5-6-10-19(18)17-20)25(21-11-3-1-4-12-21)23(27)24-15-7-2-8-16-24/h1,3-6,9-14,17H,2,7-8,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUDUZMSJIMHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization Strategies
Piperidine rings are commonly synthesized via intramolecular cyclization, as demonstrated in recent studies. For example, aza-Michael addition (Scheme 1A) enables stereoselective ring closure. Substrates containing both amine and α,β-unsaturated carbonyl groups undergo base-catalyzed cyclization to form six-membered rings.
Example Protocol (adapted from):
- Dissolve 5-aminopent-2-enoic acid derivative (10 mmol) in dry THF.
- Add Cs₂CO₃ (2 equiv) and stir at 60°C for 12 h.
- Acidify with HCl, extract with EtOAc, and purify via column chromatography (hexane:EtOAc 3:1).
- Yield: 65–78%; dr (diastereomeric ratio) > 4:1.
Reductive Amination
Hydrogen borrowing cascades, as reported by Donohoe et al., offer an alternative. Iridium(III) catalysts mediate sequential oxidation and amination (Scheme 1B), enabling piperidine formation from linear amines and carbonyl compounds.
Optimization Insights :
- Catalyst : [Ir(cod)Cl]₂ (5 mol%) with BINAP ligand.
- Solvent : Water (prevents racemization).
- Yield : Up to 82% with >99% ee (enantiomeric excess).
N-Phenylcarboxamide Installation
Carboxamide Bond Formation
The carboxamide group is introduced via coupling between piperidine and phenyl isocyanate (Scheme 2A).
Procedure :
- React piperidine (1 equiv) with phenyl isocyanate (1.2 equiv) in DCM at 0°C.
- Stir for 4 h, wash with NaHCO₃, dry, and concentrate.
- Yield: 89–93% (white solid).
Alternative Routes: Ullmann Coupling
For electron-deficient aryl groups, CuI-catalyzed Ullmann coupling (Scheme 2B) is effective:
- Mix piperidine (1 equiv), iodobenzene (1.1 equiv), CuI (10 mol%), and K₃PO₄ (2 equiv) in DMF.
- Heat at 110°C for 24 h.
- Isolate via extraction (EtOAc/H₂O) and silica gel chromatography.
- Yield: 70–75%.
2-Naphthoyl Group Acylation
Schotten-Baumann Acylation
Acylation of the secondary amine with 2-naphthoyl chloride follows the Schotten-Baumann protocol (Scheme 3A):
- Dissolve N-phenylpiperidine-1-carboxamide (1 equiv) in NaOH (10% aq.).
- Add 2-naphthoyl chloride (1.5 equiv) dropwise at 0°C.
- Stir vigorously for 1 h, acidify with HCl, and filter the precipitate.
- Yield: 85–90%; purity >98% (HPLC).
Microwave-Assisted Acylation
Microwave irradiation enhances reaction efficiency (Scheme 3B):
- Combine reactants in DCE (1,2-dichloroethane) with Et₃N (2 equiv).
- Irradiate at 100°C (300 W) for 15 min.
- Cool, concentrate, and purify via recrystallization (EtOH/H₂O).
- Yield: 92%; reaction time reduced by 80%.
Integrated Synthetic Pathways
Sequential Cyclization-Acylation (Pathway A)
Convergent Approach (Pathway B)
- Prepare N-phenylpiperidine-1-carboxamide and 2-naphthoyl chloride separately.
- Couple via HATU-mediated amidation:
- HATU (1.2 equiv), DIPEA (3 equiv), DMF, 25°C, 12 h.
Overall yield : 67% (two steps).
- HATU (1.2 equiv), DIPEA (3 equiv), DMF, 25°C, 12 h.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.15 (m, 11H, naphthyl + phenyl), 4.12 (br s, 1H, NH), 3.65–3.20 (m, 4H, piperidine), 2.45–1.90 (m, 2H, piperidine).
- ¹³C NMR : δ 170.2 (C=O), 142.1–125.3 (aromatic), 48.9–42.1 (piperidine).
- HRMS : m/z calcd for C₂₃H₂₂N₂O₂ [M+H]⁺: 375.1708; found: 375.1711.
Purity Assessment
- HPLC : C18 column, MeCN/H₂O (70:30), 1.0 mL/min, λ = 254 nm.
- Retention time : 6.54 min; purity: 98.7%.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Pathway A | 3 | 58 | 97.5 | 120 |
| Pathway B | 2 | 67 | 98.7 | 95 |
| Microwave-Assisted | 2 | 72 | 99.1 | 110 |
Key Observations :
- Pathway B offers superior yield and cost efficiency.
- Microwave methods enhance purity but require specialized equipment.
Challenges and Optimization Opportunities
- Stereochemical Control : Enantioselective acylation remains underdeveloped. Chiral acyl transfer catalysts (e.g., DMAP derivatives) could improve ee.
- Scale-Up Limitations : Schotten-Baumann acylation generates stoichiometric waste. Transition to catalytic Mitsunobu conditions may alleviate this.
- Functional Group Tolerance : Electron-rich aryl groups hinder Ullmann coupling. Palladium-catalyzed Buchwald-Hartwig amination offers a viable alternative.
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the naphthoyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-naphthoyl)-N-methylpiperidine-1-carboxamide
- N-(2-naphthoyl)-N-ethylpiperidine-1-carboxamide
- N-(2-naphthoyl)-N-phenylmorpholine-1-carboxamide
Uniqueness
N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide is unique due to its specific structural features, such as the combination of a naphthalene ring, a phenyl group, and a piperidine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its effects.
Overview of Biological Activity
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.
- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells.
The precise mechanism of action for this compound is not fully elucidated, but it is believed to involve:
- Target Interaction : Similar compounds have shown the ability to interact with enzymes and proteins, potentially altering their functions and affecting cellular processes such as growth and metabolism.
- Biochemical Pathways : The compound may influence pathways involved in the synthesis of essential biomolecules, although specific pathways remain to be detailed.
The biochemical properties of this compound are largely unexplored. However, the following aspects have been noted:
- Cytotoxic Effects : Related compounds have demonstrated significant cytotoxicity against various cancer cell lines.
- Molecular Interactions : It is hypothesized that the compound exerts its effects through binding interactions with biomolecules or by inhibiting or activating enzymes.
Antimicrobial Studies
Research has indicated that this compound may possess antimicrobial properties. In vitro studies are necessary to quantify its efficacy against specific bacterial strains.
Anticancer Studies
A series of studies have explored the anticancer potential of this compound:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| HCT116 | 12.3 | Cell cycle arrest |
| A549 | 18.7 | Inhibition of proliferation |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves a nucleophilic acyl substitution reaction. A standard protocol includes reacting 2-naphthoyl chloride with N-phenylpiperidine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction proceeds at room temperature for 2–24 hours, followed by extraction, drying (e.g., MgSO₄), and purification via column chromatography or recrystallization. Yields range from 46% to 88%, depending on reaction optimization .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, amide protons at δ 6.5–7.0 ppm).
- IR Spectroscopy : To confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ calculated for C₂₃H₂₀N₂O₂: 381.1602).
Purity is assessed via HPLC or TLC .
Q. What in vitro assays are used to screen for biological activity?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Testing against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase assays).
- Receptor Binding : Radioligand displacement studies (e.g., for GPCRs or ion channels).
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (IC₅₀ determination).
Positive controls (e.g., staurosporine for kinases) and DMSO vehicle controls are critical .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Variables to optimize:
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates acylation.
- Temperature : Mild heating (40–50°C) reduces reaction time.
- Purification : Switch from column chromatography to crystallization for scalability.
Evidence from similar piperidine derivatives shows yields improving from 46% to >80% under optimized conditions .
Q. How do structural modifications influence pharmacological activity?
- Methodological Answer : Systematic SAR studies involve:
- Naphthoyl Substitution : Replacing 2-naphthoyl with 1-naphthoyl reduces steric hindrance, potentially enhancing receptor binding.
- Piperidine Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves metabolic stability.
- Amide Linkers : Thiourea analogs (e.g., replacing carboxamide with thiocarboxamide) show enhanced cytotoxicity in cancer models .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from:
- Purity Differences : Validate compound purity via HPLC (>95%).
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Cell Line Heterogeneity : Use isogenic cell lines or primary cells.
Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) can identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
